![molecular formula C16H18N2O3 B2829629 1-butyl-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 1795392-54-9](/img/structure/B2829629.png)
1-butyl-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines often involves multi-component cyclocondensation reactions . For example, a one-pot multi-component cyclocondensation reaction was used to prepare the novel 3-methyl-4-aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-thiol .Molecular Structure Analysis
The structure of pyrimidines is similar to purines, which are also aromatic heterocyclic compounds . They are bicyclic compounds with two nitrogen atoms in each ring .Chemical Reactions Analysis
Pyrimidines can undergo various chemical reactions due to the reactivities of the substituents linked to the ring carbon and nitrogen atoms .Scientific Research Applications
Synthesis Techniques and Characterization
A key aspect of the research around 1-butyl-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is the exploration of synthesis techniques and the characterization of the compound. Research has focused on reactions of cyclic oxalyl compounds leading to the synthesis of functionalized 1H-pyrimidines, showcasing the versatility of pyrimidine derivatives in chemical synthesis (Altural et al., 1989). Additionally, the preparation and characterization of Pyrazolo[1,5-a]Pyrimidines highlight the chemical interactions and structural characteristics of pyrimidine derivatives, offering insights into their potential applications in various fields of research (Maquestiau et al., 2010).
Supramolecular Chemistry
Research in supramolecular chemistry has leveraged the pyrimidine functionality for creating novel hydrogen-bonded supramolecular assemblies. These studies illustrate how pyrimidine derivatives can serve as building blocks for constructing complex molecular structures with specific functions, highlighting their potential in materials science and nanotechnology (Fonari et al., 2004).
Photoluminescent Materials
The development of photoluminescent materials using pyrimidine derivatives has been an area of significant interest. Research has focused on the synthesis of conjugated polymers containing pyrimidine units, demonstrating their strong fluorescence and potential applications in optoelectronic devices (Zhang & Tieke, 2008). Such materials offer avenues for innovation in lighting, displays, and photovoltaic technologies.
Antioxidant Agents
The exploration of pyrimidine derivatives as antioxidant agents is another promising research direction. Studies on the efficiency and potential synthesis of pyrimido[4,5-d]pyrimidine derivatives have identified compounds with significant bioactivity, opening up possibilities for their use in healthcare and pharmaceuticals (Cahyana et al., 2020).
Green Chemistry
Advancements in green chemistry have also been achieved through the synthesis of pyrimidine derivatives. The use of sonication and traditional thermal methods for the synthesis of novel pyrimidine derivatives showcases an eco-friendly approach to chemical synthesis, emphasizing the importance of sustainable practices in scientific research (Dabholkar & Ansari, 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-butyl-4-phenyl-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-2-3-9-18-12-10-21-15(19)13(12)14(17-16(18)20)11-7-5-4-6-8-11/h4-8,14H,2-3,9-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCJBUXKQLDDQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

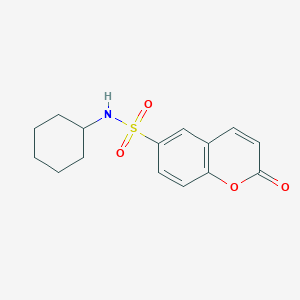
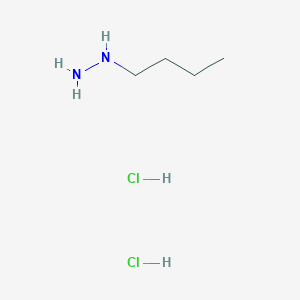
![(4Z)-4-[(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methylidene]-2-methyl-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B2829549.png)
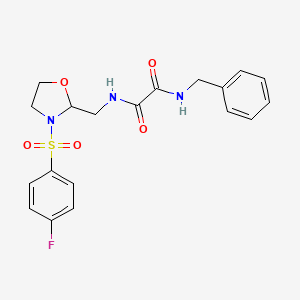
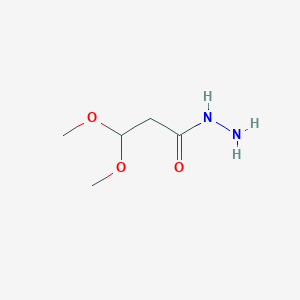
![N-(5-(2-(thiophen-2-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2829557.png)
![N-(3-fluoro-4-methylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2829558.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-thienyl]-1H-indole-6-carboxamide](/img/structure/B2829559.png)
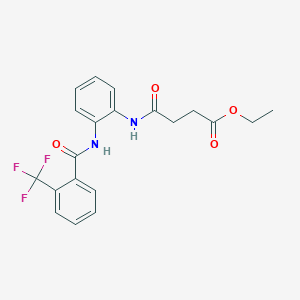
![1-Benzyl-octahydropyrrolo[2,3-b]pyrrole](/img/structure/B2829562.png)
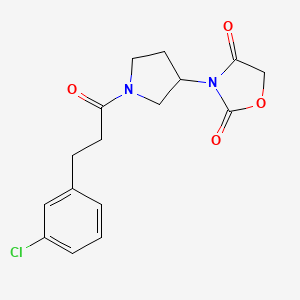
![2-Naphthyl[6-(2-naphthyl)-3-pyridinyl]methanone](/img/structure/B2829564.png)
![(6-Methoxypyridin-3-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2829567.png)
